Lucitanib
Overview
Description
Lucitanib (also known as CO-3810, E-3810) is a drug that is being investigated by Clovis Oncology in clinical trials for the treatment of advanced solid tumors . It is a protein kinase inhibitor that blocks the VEGF receptors 1, 2, and 3, as well as the fibroblast growth factor receptors 1 and 2, and the platelet-derived growth factor receptors alpha and beta .
Molecular Structure Analysis
Lucitanib has a molecular formula of C26H25N3O4 . Its IUPAC name is 6- [7- [ (1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy- N -methylnaphthalene-1-carboxamide . The molecular weight of Lucitanib is 443.5 g/mol .
Physical And Chemical Properties Analysis
Lucitanib is a member of quinolines, an aromatic ether, a member of cyclopropanes, a primary amino compound, and a naphthalenecarboxamide . It is a conjugate base of an E-3810 (1+) .
Scientific Research Applications
1. Mechanism and Efficacy in Various Cancers Lucitanib is a multi-faceted oral inhibitor, notably targeting fibroblast growth factor receptor types 1 and 2 (FGFR), vascular endothelial growth factor receptor types 1-3 (VEGFR), and platelet-derived growth factor receptor types α and β (PGFRα/β). These receptors are critical for tumor proliferation, survival, and angiogenesis. Studies have shown Lucitanib's promising efficacy in several tumor types, including breast carcinoma, demonstrating clinical benefits particularly in FGF-aberrant and angiogenesis-sensitive populations. For instance, in breast cancer patients, a significant proportion achieved partial responses, with median progression-free survival extending notably, highlighting Lucitanib's potential as a therapeutic agent in molecularly defined FGF-aberrant tumors (Soria et al., 2014).
2. Impact in Advanced Thyroid Cancer Lucitanib's impact extends to advanced thyroid cancer, a context where its inhibition of tyrosine kinase activity of FGFR1/2 and VEGFR1-3 is particularly relevant given the vascular nature and FGFR expression in thyroid cancer. Clinical observations have noted significant anti-tumor activity and a tolerable side-effect profile even in patients who had progressed on other multikinase inhibitors, suggesting Lucitanib's potential as a viable treatment option in this domain (Capdevila et al., 2014).
3. Combination Therapy with PARP Inhibitors Exploring combination therapies, Lucitanib has been paired with PARP inhibitors like rucaparib for advanced solid tumors. The combination aims to induce a hypoxic state and homologous recombination repair deficiency, potentially leading to heightened sensitivity to PARP inhibition. Initial findings indicate that this combination has an acceptable safety profile and warrants further evaluation for its therapeutic efficacy (Dumbrava et al., 2021).
4. Synergy with Immune Pathway Modulators Beyond direct antitumor activity, Lucitanib exhibits immunomodulatory properties. In vivo studies have demonstrated its ability to modulate the tumor microenvironment, enhancing the antitumor efficacy of immune pathway modulators. Specifically, Lucitanib's combination with costimulatory immune pathway agonists or blockade of coinhibitory immune pathways like CTLA-4 or PD-1 has shown augmented antitumor activity. This suggests that Lucitanib can potentiate the effects of immunotherapy, providing a compelling rationale for its clinical development in combination with immune pathway modulators to treat cancer (Robillard et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVHEFYRIWYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147356 | |
Record name | Lucitanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucitanib | |
CAS RN |
1058137-23-7 | |
Record name | Lucitanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucitanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucitanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lucitanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUCITANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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